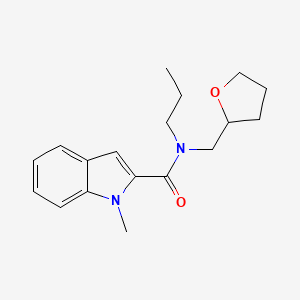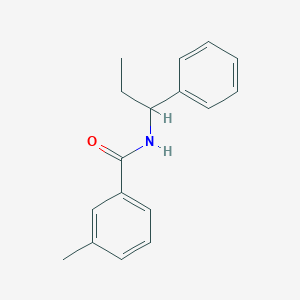![molecular formula C12H16FNO B5377986 N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5377986.png)
N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide, also known as FPEMPA, is a chemical compound that belongs to the class of amides. It is a synthetic compound that has been extensively researched due to its potential applications in the field of neuroscience. FPEMPA is a potent and selective agonist of the AMPA receptor, which is a subtype of the glutamate receptor. The AMPA receptor plays a crucial role in mediating fast synaptic transmission in the central nervous system.
作用机制
N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide acts as a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor in response to glutamate. The AMPA receptor is a ligand-gated ion channel that mediates the influx of calcium and sodium ions into the postsynaptic neuron, leading to depolarization and the generation of an action potential. N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide binds to a specific site on the receptor and increases the opening of the ion channel, resulting in enhanced synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide has been shown to have a number of biochemical and physiological effects in the central nervous system. It enhances synaptic transmission and plasticity, which can lead to improvements in learning and memory. N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide has also been shown to increase the release of dopamine in the striatum, which may contribute to its potential therapeutic effects in the treatment of Parkinson's disease. However, N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide can also have adverse effects, such as inducing seizures and excitotoxicity in the brain.
实验室实验的优点和局限性
N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide is a valuable tool for studying the mechanisms of learning and memory, as well as the pathophysiology of neurological disorders. Its selectivity for the AMPA receptor allows for precise manipulation of synaptic transmission and plasticity. However, N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide can also have limitations in lab experiments, such as inducing seizures and excitotoxicity in the brain. Careful dosing and monitoring are required to ensure the safety of experimental animals.
未来方向
There are several future directions for the research of N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide. One area of interest is the potential therapeutic applications of N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more selective and potent AMPA receptor agonists that can be used to enhance synaptic transmission and plasticity. Additionally, the use of N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.
合成方法
The synthesis of N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide involves the reaction of 4-fluorophenylacetic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-bromoethane in the presence of a palladium catalyst to yield N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide. The purity of N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide can be further improved through recrystallization and chromatography techniques.
科学研究应用
N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide has been extensively studied for its potential applications in the field of neuroscience. It is a potent and selective agonist of the AMPA receptor, which is involved in mediating fast synaptic transmission in the central nervous system. N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide has been shown to enhance synaptic transmission and plasticity in various brain regions, including the hippocampus, striatum, and prefrontal cortex. This makes it a valuable tool for studying the mechanisms of learning and memory, as well as the pathophysiology of neurological disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-8(2)12(15)14-9(3)10-4-6-11(13)7-5-10/h4-9H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLHTMSRAMBCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1-(3-phenylpropyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5377909.png)
![methyl 3-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5377915.png)

![3'-ethyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5377922.png)
![N-[1-[(allylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5377928.png)
![phenyl{4-[2-(2-pyridinyl)vinyl]phenyl}methanone](/img/structure/B5377935.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5377958.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5377971.png)
![4-(5-methylpyridin-2-yl)-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5377990.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5377996.png)
![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5377999.png)
![3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5378007.png)
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5378019.png)